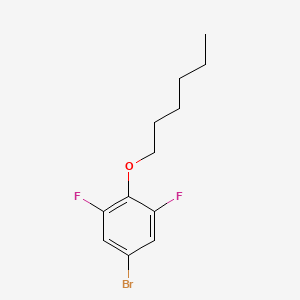

1-Bromo-3,5-difluoro-4-n-hexyloxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-hexoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-12-10(14)7-9(13)8-11(12)15/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUANTAMHPVYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Bromo 3,5 Difluoro 4 N Hexyloxybenzene

Precursor Synthesis Routes to Difluorinated Bromobenzenes

A key intermediate for this target molecule is a benzene (B151609) ring substituted with one bromine and two fluorine atoms in a 1,3,5-relationship, such as 1-bromo-3,5-difluorobenzene (B42898).

The Sandmeyer reaction is a powerful and widely used method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgnih.gov For the synthesis of 1-bromo-3,5-difluorobenzene, the logical starting material is 3,5-difluoroaniline (B1215098). google.comprepchem.comnih.gov The process involves two main steps:

Diazotization : 3,5-Difluoroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). google.comgoogle.com This reaction converts the primary amino group into a diazonium salt (Ar-N₂⁺). Maintaining a low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt. nih.gov

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). google.comgoogle.com The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired 1-bromo-3,5-difluorobenzene. wikipedia.orgnih.gov Yields for this transformation are generally high, making it an industrially viable route. google.com While direct conversion of 3,5-difluoroaniline is effective, historical routes sometimes involved a more circuitous path starting from 2,4-difluoroaniline (B146603), which was brominated and then subjected to deamination. google.comgoogle.com

Table 1: Example Conditions for Sandmeyer Bromination

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-Difluoroaniline | 1. NaNO₂, HBr (48%) 2. CuBr, HBr | Diazotization at ~0°C, followed by heating with CuBr solution. | 1-Bromo-3,5-difluorobenzene | google.com |

| Aryl Diazonium Salts | CuBr/CuBr₂ catalyst mix, KBr, Dibenzo-18-crown-6, 1,10-phenanthroline | Acetonitrile solvent, 20–25 °C. | Aryl Bromides | nih.gov |

| 2-Bromo-4,6-difluoroaniline | NaNO₂, Isopropyl Alcohol, Cuprous Oxide | Diazotization followed by reduction (deamination). | 1-Bromo-3,5-difluorobenzene | google.com |

Direct electrophilic bromination of a difluorinated benzene ring is an alternative approach, though it is often complicated by issues of regioselectivity. The most logical precursor for this method would be 1,3-difluorobenzene (B1663923). In electrophilic aromatic substitution, the fluorine atoms are deactivating but act as ortho-para directors.

When 1,3-difluorobenzene is subjected to bromination, the electrophile (Br⁺) is directed to the positions ortho and para to the fluorine atoms. This results in substitution primarily at the C2, C4, and C6 positions. The major product formed is typically 1-bromo-2,4-difluorobenzene, not the desired 1-bromo-3,5-difluorobenzene. google.com The C5 position is meta to both fluorine atoms and is therefore highly deactivated, while the C2 position, though activated, is sterically hindered between the two fluorine atoms. Therefore, direct bromination is not a suitable method for the synthesis of the 1-bromo-3,5-difluoro substitution pattern. google.comnbinno.com The development of highly regioselective bromination methods often relies on specific catalysts or directing groups to overcome the inherent electronic and steric influences of the substituents. nih.govgoogle.comresearchgate.net

Halogen-exchange (Halex) reactions offer another potential, albeit less common, route to brominated aromatics. This could involve either a nucleophilic substitution or a metal-mediated process.

Nucleophilic Halogen Exchange : Replacing a different halogen, such as chlorine, with bromine on an aromatic ring via nucleophilic substitution (e.g., reacting 1-chloro-3,5-difluorobenzene (B74746) with KBr) is generally challenging. Such reactions typically require highly activated substrates and are more favorable for installing fluorine rather than bromine. sciencemadness.org

Halogen-Metal Exchange : A more versatile strategy involves a halogen-metal exchange reaction. nih.gov For instance, 1-iodo-3,5-difluorobenzene could be treated with an organolithium reagent (like n-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride) to generate a lithiated or magnesiated aryl species. nih.govnih.gov This organometallic intermediate can then be quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to yield 1-bromo-3,5-difluorobenzene. This method provides excellent regiocontrol, as the exchange occurs specifically at the position of the original halogen (usually iodine or bromine).

Etherification Strategies for n-Hexyloxy Moiety Introduction

The introduction of the n-hexyloxy group is the final key transformation. This typically involves forming a C-O bond between the aromatic ring and the hexyl chain. The two predominant methods for this are the Ullmann ether synthesis and nucleophilic aromatic substitution. Both strategies require a suitably functionalized precursor, such as a 4-halo-1-bromo-3,5-difluorobenzene reacting with n-hexanol, or a 4-bromo-2,6-difluorophenol (B12419) reacting with an n-hexyl halide.

The Ullmann reaction is a classic copper-catalyzed method for forming aryl ethers from an aryl halide and an alcohol or phenol (B47542). organic-chemistry.org Traditionally, the reaction required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. nih.gov

Modern advancements have transformed the Ullmann ether synthesis into a more versatile and milder process. mdpi.com These adaptations typically employ a catalytic amount of a copper(I) or copper(II) salt along with a ligand. researchgate.net The ligand, often a bidentate molecule like a phenanthroline, an amino acid (e.g., N,N-dimethylglycine), or a diketone, stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, allowing the reaction to proceed at lower temperatures (e.g., 90–120 °C). organic-chemistry.orgresearchgate.net For the synthesis of the target molecule, this could involve the reaction of a precursor like 1,4-dibromo-2,6-difluorobenzene with n-hexanol in the presence of a copper catalyst and a base (e.g., K₂CO₃ or Cs₂CO₃). umich.edunih.gov

Table 2: Examples of Modern Ullmann Ether Synthesis Systems

| Copper Source | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | Effective for coupling aryl iodides with aliphatic alcohols. | organic-chemistry.org |

| CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₃PO₄ | Toluene/Butanol | Improved coupling of aryl halides with primary and secondary alcohols. | organic-chemistry.org |

| CuCl | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Cs₂CO₃ | NMP | Accelerates reaction, allowing for moderate temperatures. | researchgate.net |

| Cu(I) Nanoparticles | None | Cs₂CO₃ | DMF | Heterogeneous catalyst, effective for electron-rich and poor aryl halides. | mdpi.com |

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to a suitable leaving group (typically a halide). libretexts.orgnih.gov In the context of 1-bromo-3,5-difluoro-4-n-hexyloxybenzene synthesis, the two fluorine atoms at positions 3 and 5 are ortho and para, respectively, to the C4 position. Fluorine, being highly electronegative, can act as an activating group for SₙAr.

Therefore, a highly plausible synthetic step would be the reaction of a precursor like 1-bromo-3,4,5-trifluorobenzene with sodium n-hexoxide (the sodium salt of n-hexanol). The hexoxide nucleophile would preferentially attack the C4 carbon, which is activated by both flanking fluorine atoms, leading to the displacement of the fluoride (B91410) ion at that position to form the final product. nih.govrsc.org This pathway offers a transition-metal-free method to form the crucial aryl ether bond.

C-O Bond Formation Methodologies and Mechanistic Considerations

The introduction of the n-hexyloxy group onto the difluorinated aromatic core is a critical step in the synthesis of this compound. This transformation is typically achieved via a C-O bond-forming reaction, most commonly a variation of the Williamson ether synthesis. The logical precursor for this reaction is 4-Bromo-2,6-difluorophenol .

The mechanism involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an n-hexyl electrophile, such as n-hexyl bromide or n-hexyl iodide.

Key Reaction Steps:

Deprotonation: The acidic proton of the phenol is removed by a base. Common bases include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K2CO3), or hydrides (e.g., NaH). The choice of base and solvent (e.g., DMF, DMSO, acetone) can influence reaction rates and yields.

Nucleophilic Attack: The resulting phenoxide anion attacks the primary carbon atom of the n-hexyl halide, displacing the halide leaving group.

A similar synthesis has been documented for the preparation of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-Bromo-5-fluorophenol . chemicalbook.com In this analogous procedure, the phenol was reacted with chlorodifluoromethane (B1668795) in the presence of potassium hydroxide (B78521) in a biphasic isopropyl alcohol/water system, achieving a 79% yield. chemicalbook.com This demonstrates the viability of C-O bond formation on related bromo-fluoro-phenyl systems. For the synthesis of the title compound, the reaction would proceed as follows:

Reaction Scheme for Williamson Ether Synthesis

(Note: This is a representative scheme based on standard organic chemistry principles.)

(Note: This is a representative scheme based on standard organic chemistry principles.)

Mechanistic considerations for this step include managing potential side reactions. For hindered substrates, base-catalyzed elimination of the alkylating agent can sometimes be a competing pathway, although this is less of an issue with primary halides like n-hexyl bromide. harvard.edu The high nucleophilicity of the phenoxide and the efficient SN2 characteristics of the primary halide favor the desired etherification.

Advanced Synthetic Techniques and Reaction Optimization

Further functionalization and optimization of the synthesis of this compound rely on modern catalytic methods and strategic process control.

Catalytic Systems for Cross-Coupling Reactions (e.g., Suzuki, Stille) in Functionalization

The bromine atom in this compound serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly powerful for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich or sterically hindered substrates. nih.govnih.gov For instance, catalytic systems involving Pd(OAc)₂ with phosphine (B1218219) ligands like XPhos have proven effective for coupling aryl bromides. nih.gov

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent. Stille reactions can be advantageous due to the stability and reactivity of the organotin compounds, though toxicity concerns are a drawback. nih.govrsc.org

The functionalization of the target molecule would involve reacting it with an appropriate organometallic partner (R-B(OH)₂ for Suzuki, R-Sn(Bu)₃ for Stille) to yield a substituted product. The general applicability of these methods allows for the synthesis of a diverse library of compounds from a common intermediate. uzh.chresearchgate.net

| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts | XPhos, SPhos, PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/Alkenyl Boronic Acids | nih.govnih.gov |

| Stille | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos, PPh₃ | Not always required | Aryl/Alkenyl Stannanes | nih.govrsc.org |

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity: The synthesis of this compound requires precise control over the placement of four different substituents on the benzene ring. A highly regioselective route is paramount.

One of the most efficient methods to establish the 1-bromo-3,5-difluoro arrangement is through the Sandmeyer reaction, starting from 3,5-difluoroaniline . google.comgoogle.com This aniline (B41778) is diazotized using sodium nitrite (NaNO₂) and hydrobromic acid (HBr), and the resulting diazonium salt is subsequently treated with copper(I) bromide (CuBr) to install the bromine atom with high regioselectivity. google.comgoogle.com

The subsequent introduction of the n-hexyloxy group at the 4-position (para to the bromine) is the next regiochemical challenge. A direct nucleophilic aromatic substitution on 1-Bromo-3,5-difluorobenzene is not feasible at this position. A more practical strategy involves:

Starting with 3,5-difluorophenol .

Performing a regioselective electrophilic bromination at the 4-position, directed by the activating hydroxyl group and the meta-directing fluorine atoms, to yield 4-Bromo-2,6-difluorophenol .

Executing the C-O bond formation as described in section 2.2.3.

This multi-step pathway ensures that each functional group is installed at the correct position.

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, this concept becomes critical during its subsequent functionalization if a chiral center is created. For example, a palladium-catalyzed cross-coupling reaction could be designed to be stereoselective. If the molecule were coupled with a prochiral partner, the use of a chiral ligand on the palladium catalyst could induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer of the final product. nih.gov Such strategies are fundamental in medicinal chemistry for producing enantiomerically pure drug candidates. nih.gov

Advanced Spectroscopic and Structural Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can piece together the molecular puzzle with high fidelity.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the n-hexyloxy chain and the aromatic ring. The aromatic region would likely display a triplet for the single aromatic proton due to coupling with the two adjacent fluorine atoms. The n-hexyloxy chain protons would appear as a series of multiplets in the upfield region of the spectrum, with the terminal methyl group exhibiting a characteristic triplet.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom in the aromatic ring and the hexyloxy chain will produce a distinct signal. The carbon atoms attached to the electronegative fluorine and oxygen atoms will be shifted downfield. For the precursor, 1-bromo-3,5-difluorobenzene (B42898), characteristic signals are observed which provide a basis for interpreting the spectrum of the hexyloxy-substituted derivative. scilit.comresearchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | ~7.0-7.2 (t) | - |

| -OCH₂- | ~4.0-4.2 (t) | ~70-75 |

| -OCH₂CH ₂- | ~1.8-2.0 (m) | ~30-35 |

| -(CH₂)₃- | ~1.3-1.6 (m) | ~25-30 |

| -CH₃ | ~0.9 (t) | ~14 |

| C-Br | - | ~100-105 |

| C-F | - | ~160-165 (d) |

| C-O | - | ~150-155 (t) |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine-Specific Electronic Insights

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for probing the electronic environment of the fluorine atoms in this compound. Due to the presence of two fluorine atoms on the benzene (B151609) ring, the ¹⁹F NMR spectrum is expected to show a single resonance, as they are chemically equivalent. The chemical shift of this signal provides valuable information about the electron-donating or -withdrawing effects of the substituents on the aromatic ring. The coupling between the fluorine nuclei and the adjacent aromatic proton would also be observable, providing further structural confirmation.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons within the n-hexyloxy chain by showing cross-peaks between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the hexyloxy chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons, which can help to determine the preferred conformation of the flexible hexyloxy chain relative to the rigid aromatic core.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in this compound and helps to confirm its molecular structure.

The FTIR spectrum is expected to show characteristic absorption bands for:

C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).

Strong C-O stretching of the ether linkage (around 1000-1300 cm⁻¹).

C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).

C-Br stretching, which appears at lower wavenumbers (around 500-600 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound.

The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which is a definitive indicator of a single bromine atom in the molecule. libretexts.orglibretexts.orgyoutube.comyoutube.com

Common fragmentation pathways would likely involve the cleavage of the hexyloxy chain and the loss of the bromine atom. Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion peaks showing the characteristic 1:1 bromine isotope pattern. |

| [M - C₆H₁₃]⁺ | Loss of the hexyl radical. |

| [M - OC₆H₁₃]⁺ | Loss of the hexyloxy radical. |

| [C₆H₂BrF₂O]⁺ | Phenyl ether fragment. |

| [C₆H₂F₂O]⁺ | Phenyl ether fragment after loss of bromine. |

X-ray Diffraction (XRD) for Solid-State Structure and Supramolecular Assembly in Material Contexts

In the solid state, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystal lattice. For a compound like this compound, which has potential applications in liquid crystals, understanding its solid-state packing and intermolecular interactions is of paramount importance.

Single-crystal XRD analysis would reveal:

The exact bond lengths and angles within the molecule.

The conformation of the flexible hexyloxy chain.

The nature and geometry of intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···F), hydrogen bonding (C-H···F or C-H···O), and π-π stacking interactions between the aromatic rings. scilit.comresearchgate.netrsc.orgrsc.orgsoton.ac.uk

These interactions govern the supramolecular assembly of the molecules in the crystal, which in turn influences the material's bulk properties, including its mesophase behavior in liquid crystal applications. mdpi.combeilstein-journals.orgsigmaaldrich.com The presence of fluorine atoms is known to play a significant role in directing these supramolecular structures through various weak interactions. researchgate.netrsc.orgrsc.orgsoton.ac.uk

Thermal Analysis Techniques for Investigating Phase Behavior in Advanced Materials (DSC, POM)

Differential Scanning Calorimetry is a fundamental tool for identifying phase transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect transitions such as melting (solid to liquid or solid to liquid crystal), clearing (liquid crystal to isotropic liquid), and solid-solid or liquid crystal-liquid crystal transitions. The temperature at which these transitions occur and their associated enthalpy changes (the amount of heat absorbed or released) provide a quantitative thermal profile of the material.

Polarized Optical Microscopy complements DSC by allowing for the direct visualization of the different phases and their textures. Liquid crystalline phases, known as mesophases, are birefringent and will exhibit unique optical textures when viewed between crossed polarizers. These textures are characteristic of the specific type of liquid crystal phase (e.g., nematic, smectic, or columnar). By observing the sample as it is heated and cooled on a specialized microscope stage, one can identify the temperatures at which phase transitions occur and confirm the nature of the phases present.

For "this compound," the molecular structure suggests a predisposition towards liquid crystalline behavior. The elongated shape, arising from the para-substituted benzene ring with a flexible n-hexyloxy chain, is a common feature in calamitic (rod-like) liquid crystals. The presence of the two lateral fluorine atoms is known to influence several key properties. Lateral fluorination can lower the melting point and affect the stability of the mesophase. researchgate.net The length of the alkoxy chain is also a critical determinant of the type of mesophase exhibited; shorter chains tend to favor nematic phases, while longer chains often promote the formation of more ordered smectic phases. mdpi.comnih.gov

The bromine atom adds further complexity, influencing the molecule's polarity, polarizability, and intermolecular interactions. These factors collectively determine the transition temperatures and the type of liquid crystal phase that may be formed.

Expected Thermal Analysis Findings:

A hypothetical thermal analysis of "this compound" would involve heating the sample in a DSC to observe endothermic peaks corresponding to melting and clearing points. Subsequently, upon cooling, exothermic peaks would indicate the formation of liquid crystal phases and eventual crystallization. POM would be used in conjunction to identify the textures of any observed mesophases.

For instance, upon heating, a crystalline solid would first melt into a smectic or nematic phase, which would then transition to an isotropic liquid at a higher temperature. The DSC thermogram would show distinct peaks for each of these transitions. The POM would reveal the change from a crystalline structure to the characteristic textures of a smectic (e.g., focal conic or fan-like) or nematic (e.g., schlieren or marbled) phase, and finally to a dark isotropic liquid.

The following data tables illustrate the kind of information that would be obtained from a comprehensive thermal analysis of "this compound" and related hypothetical compounds to demonstrate the effect of the hexyloxy chain.

Table 1: Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic | 65.0 | 68.5 | 15.2 |

| Smectic to Nematic | 85.3 | 86.1 | 2.5 |

| Nematic to Isotropic | 102.7 | 103.5 | 0.8 |

Table 2: Hypothetical Phase Transition Temperatures from POM

| Phase Transition | Temperature (°C) | Observed Texture Change |

| Melting | 67-69 | Crystalline to Fan-shaped texture |

| Smectic-Nematic | 85-87 | Fan-shaped to Schlieren texture |

| Clearing | 102-104 | Schlieren texture to Dark isotropic |

These predictive findings, based on the analysis of similar molecular structures, underscore the importance of DSC and POM as indispensable tools for the advanced characterization of novel materials like "this compound." rsc.orgresearchgate.net The data obtained from these techniques would provide crucial insights into its structure-property relationships and guide its potential use in advanced applications.

Computational and Theoretical Investigations of 1 Bromo 3,5 Difluoro 4 N Hexyloxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed understanding of the molecule's geometry, charge distribution, and reactivity. globalresearchonline.netresearchgate.net

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the lowest energy conformation, which represents the most stable three-dimensional arrangement of its atoms. The hexyloxy chain introduces conformational flexibility, with multiple rotational isomers (rotamers) possible around the C-O and C-C single bonds.

A potential energy surface scan for the dihedral angles of the hexyloxy chain would reveal several local energy minima. The most stable conformer is typically one where the alkyl chain is in a staggered or anti-periplanar arrangement to minimize steric hindrance. The optimized geometry of the aromatic ring is expected to be largely planar, with minor deviations due to the substituents.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Aromatic Core) (Note: The following data is illustrative and based on typical values for similar halogenated aromatic compounds calculated using DFT methods.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | ||

| C-F | 1.350 | ||

| C-O | 1.370 | ||

| C-C (aromatic) | 1.390 - 1.405 | ||

| C-C-Br | 119.5 | ||

| C-C-F | 118.0 | ||

| C-C-O | 124.0 | ||

| C-O-C | 118.0 | ||

| C-C-C-C (ring) | ~0.0 |

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. youtube.comresearchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the highly electronegative fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack.

Positive Potential (Blue): A region of positive electrostatic potential, known as a σ-hole, is anticipated on the bromine atom along the extension of the C-Br bond. researchgate.net This positive region is a key feature that drives halogen bonding interactions. The hydrogen atoms of the benzene (B151609) ring and the hexyloxy chain will also exhibit positive potential.

Neutral Potential (Green): The carbon skeleton of the benzene ring and the alkyl chain will generally show a more neutral potential.

This charge distribution highlights the molecule's amphiphilic nature, with distinct electron-rich and electron-poor regions that govern its intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. globalresearchonline.net

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the hexyloxy group, reflecting its electron-donating capability. The LUMO, conversely, is expected to be distributed over the aromatic ring and the C-Br bond, indicating its capacity to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT/B3LYP methods.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The analysis of the HOMO and LUMO distributions allows for the prediction of how the molecule will interact with other chemical species, providing a foundation for understanding its role in chemical reactions and the formation of larger assemblies.

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational changes and how it interacts with neighboring molecules in a condensed phase.

Analysis of Halogen Bonding Interactions with Ethers and Aromatic Systems

A key feature of this compound is its ability to form halogen bonds. The positive σ-hole on the bromine atom can act as a Lewis acid, interacting with Lewis bases such as the oxygen atom of an ether or the π-electron system of an aromatic ring. nih.gov

MD simulations can be employed to model the interaction of this compound with molecules like 1,4-dioxane (B91453) (an ether) or benzene (an aromatic system). The simulations would track the trajectories of the molecules, allowing for the calculation of radial distribution functions and the analysis of the preferred geometries and energies of these interactions.

Table 3: Illustrative Halogen Bonding Parameters from MD Simulations (Note: The following data is illustrative and based on expected values for halogen bonding interactions.)

| Interacting Pair | Interaction Distance (Å) | Interaction Angle (°) (C-Br···Acceptor) |

| Br···O (Ether) | 2.8 - 3.2 | ~170 - 180 |

| Br···π (Aromatic) | 3.0 - 3.5 | ~160 - 180 |

These simulations can quantify the strength and directionality of the halogen bonds, which are crucial for the self-assembly of the molecules into ordered structures.

Supramolecular Assembly and Self-Organization Modeling for Materials Design

The directional nature of halogen bonding, coupled with other non-covalent interactions like van der Waals forces and π-π stacking, can drive the self-organization of this compound molecules into well-defined supramolecular structures. nih.gov MD simulations are instrumental in modeling these self-assembly processes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be validated against experimental data to confirm molecular structures and understand electronic properties. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311+G(d,p). The calculations would model the magnetic shielding tensors of the nuclei, which are then referenced against a standard (e.g., tetramethylsilane) to predict the chemical shifts. For the aromatic protons, the electron-withdrawing effects of the fluorine and bromine atoms, along with the electron-donating effect of the hexyloxy group, would significantly influence their chemical shifts. The protons on the n-hexyl chain would have predicted shifts characteristic of an alkyl chain attached to an electronegative oxygen atom.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. These calculations predict the energies of the fundamental vibrational modes of the molecule. Key predicted vibrational bands would include the C-H stretching of the aromatic ring and the alkyl chain, the C-O-C stretching of the ether linkage, and the C-F and C-Br stretching modes. For instance, C-Br stretching vibrations in aromatic compounds are typically observed in the 650-395 cm⁻¹ region. ubbcluj.ro A comparison of the predicted and experimental IR and Raman spectra is crucial for the complete vibrational assignment of the molecule.

A hypothetical comparison of predicted versus experimental spectroscopic data, based on typical accuracies for such calculations, is presented in the table below.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| ¹H NMR (Aromatic) | δ 6.8 - 7.2 ppm | δ 6.9 - 7.3 ppm |

| ¹³C NMR (C-Br) | δ 100 - 110 ppm | δ 102 - 112 ppm |

| IR (C-O-C stretch) | ν 1250 - 1270 cm⁻¹ | ν 1255 - 1275 cm⁻¹ |

| IR (C-F stretch) | ν 1100 - 1150 cm⁻¹ | ν 1105 - 1155 cm⁻¹ |

Reaction Mechanism Elucidation and Transition State Analysis

The presence of a bromo-aromatic moiety makes this compound a prime candidate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemistry is instrumental in elucidating the mechanisms of these reactions.

The catalytic cycle of a Suzuki-Miyaura coupling reaction, which involves an aryl halide, an organoboron compound, and a palladium catalyst, proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model the potential energy surface of this entire catalytic cycle for a substrate like this compound.

Oxidative Addition: This is often the rate-determining step. libretexts.org Computational modeling would involve locating the transition state for the insertion of the palladium(0) catalyst into the C-Br bond. The activation energy for this step can be calculated, providing insight into the reaction kinetics. For bromobenzene, the dissociative chemisorption on a palladium catalyst has been shown to be an exothermic process. nih.gov

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The role of the base in facilitating this step can be computationally modeled.

Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium catalyst, regenerating the active catalyst. The transition state for this step can also be located and its energy calculated.

By mapping the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, allowing for a deep understanding of the reaction mechanism.

| Reaction Step | Key Computational Insights |

| Oxidative Addition | Determination of the rate-determining step and its activation energy. |

| Transmetalation | Understanding the role of the base and the mechanism of organic group transfer. |

| Reductive Elimination | Calculation of the final product formation barrier and overall reaction exothermicity. |

Theoretical Frameworks for Structure-Property Relationships in Advanced Materials

The unique combination of a rigid aromatic core with fluorine substituents and a flexible alkoxy chain makes this compound a potential building block for advanced materials, particularly liquid crystals. Quantitative Structure-Property Relationship (QSPR) studies are a theoretical framework used to correlate molecular structure with macroscopic properties. ubbcluj.roresearchgate.net

For liquid crystalline materials, properties such as the nematic-to-isotropic transition temperature, viscosity, and dielectric anisotropy are of interest. nih.gov The molecular structure of this compound, with its anisotropic shape and polar substituents, suggests it could exhibit mesogenic behavior as part of a larger molecular assembly.

Molecular Descriptors: In a QSPR study, various molecular descriptors for this compound would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Quantum-chemical descriptors: Including dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO).

QSPR Modeling: A statistical model, often based on multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with an experimental property. For a series of liquid crystals containing the this compound core, a QSPR model could predict how modifications to the molecule (e.g., changing the length of the alkoxy chain) would affect its liquid crystalline properties. rsc.org The presence of fluorine atoms is known to significantly influence properties like dielectric anisotropy and melting point in liquid crystals. nih.govresearchgate.net

| Molecular Descriptor Category | Examples for this compound | Relevance to Advanced Materials |

| Topological | Connectivity indices | Correlates with molecular size and shape. |

| Geometrical | Molecular surface area, molecular volume | Influences intermolecular interactions and packing in the solid state. |

| Quantum-Chemical | Dipole moment, polarizability, HOMO/LUMO energies | Determines dielectric properties, electronic transitions, and charge transport characteristics. nih.gov |

Reactivity and Mechanistic Studies of 1 Bromo 3,5 Difluoro 4 N Hexyloxybenzene

Nucleophilic Aromatic Substitution Reactions on Fluorinated and Brominated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.orgwikipedia.org

In 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene, the two fluorine atoms strongly activate the ring toward nucleophilic attack due to their high electronegativity. A counterintuitive but well-established principle in SNAr reactions is that fluoride (B91410) is a better leaving group than bromide or chloride. wikipedia.org This is not because the C-F bond is weak, but because fluorine's intense inductive effect makes the carbon atom it is attached to highly electrophilic, thereby lowering the activation energy for the rate-determining nucleophilic attack. stackexchange.comwyzant.comorganicchemistrytutor.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the existing substituents. studysmarter.co.uk All substituents on this compound—alkoxy, fluoro, and bromo—are ortho-, para-directors. uomustansiriyah.edu.iqlibretexts.org However, their influence on the ring's reactivity varies significantly.

The n-hexyloxy group is a strong activating group, while the halogens are deactivating. libretexts.orgfiveable.me The directing power of the substituents can be summarized as follows:

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -Br | C1 | Deactivating (-I > +R) | ortho, para |

| -F | C3, C5 | Deactivating (-I > +R) | ortho, para |

| -O-n-hexyl | C4 | Activating (+R > -I) | ortho, para |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are highly chemoselective for the C-Br bond over the more inert C-F bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is a versatile method for creating biaryl structures.

| Component | Typical Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Coupling Partner | Arylboronic acids, Arylboronic esters |

Typical conditions for Suzuki-Miyaura coupling of aryl bromides. researchgate.netresearchgate.netrsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.org This reaction is stereoselective, typically yielding the trans isomer. nih.gov

| Component | Typical Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tol)₃, N-Heterocyclic Carbenes (NHCs) |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Coupling Partner | Styrene, Acrylates, Ethylene |

Typical conditions for the Heck reaction of aryl bromides. nih.govacs.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org

| Component | Typical Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Coupling Partner | Terminal alkynes (e.g., Phenylacetylene) |

Typical conditions for the Sonogashira coupling of aryl bromides. lucp.netorganic-chemistry.org

For this compound, these reactions would proceed selectively at the C1 position to replace the bromine atom, leaving the fluoro and hexyloxy groups intact.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The concepts of regioselectivity and chemoselectivity are critical for predicting the outcome of reactions on a multifunctional molecule like this compound.

Regioselectivity refers to the preferential reaction at one specific site among several similar positions.

EAS: As discussed, electrophilic attack is directed almost exclusively to the C2 position, ortho to the powerful alkoxy directing group.

SNAr: Nucleophilic attack is directed to the C3 and C5 positions, which are activated by the fluorine leaving groups themselves and the other electron-withdrawing halogens.

Cross-Coupling: These reactions are regioselective for the C1 position due to the specific reactivity of the carbon-halogen bond in the catalytic cycle (C-I > C-Br > C-Cl >> C-F).

Chemoselectivity refers to the selective reactivity of one functional group over another.

The primary example of chemoselectivity is the ability to perform palladium-catalyzed cross-coupling at the C-Br bond without disturbing the C-F or C-O-alkyl bonds. This is because the mechanism of oxidative addition to Pd(0) is much more facile for C-Br bonds than for C-F bonds. nih.gov

A synthetic chemist can selectively target different positions on the ring by choosing the appropriate reaction type. For instance, a Suzuki reaction will modify the C1 position, while a subsequent nitration would modify the C2 position.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

Reaction Kinetics:

SNAr: The rate is determined by the energy of the transition state leading to the Meisenheimer complex. The strong inductive effects of the fluorine atoms lower this energy barrier, accelerating the reaction. libretexts.org The electron-donating hexyloxy group would have a modest rate-retarding effect compared to a non-alkoxylated analogue. nih.gov

Cross-Coupling: The rate-limiting step in many palladium-catalyzed cycles, such as the Heck or Suzuki reaction, is the oxidative addition of the aryl halide to the Pd(0) center. researchgate.netacs.org The electron-withdrawing fluorine substituents on the ring can increase the rate of this step by making the C-Br bond more susceptible to oxidative addition.

Thermodynamic Studies:

All substitution reactions discussed are thermodynamically driven by the stability of the final product, which involves the reformation of the highly stable aromatic ring.

In SNAr and EAS, a relatively weak C-H or C-halogen bond is replaced by a stronger C-Nucleophile or C-Electrophile bond, contributing to a favorable enthalpy change.

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

The development of new liquid crystal (LC) materials is a primary area of application for 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene. nih.gov Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays. wikipedia.org

The formation and stability of liquid crystalline phases, or mesophases, are highly dependent on molecular structure. In this compound, each component plays a critical role:

Bromine Atom: The bulky and polarizable bromine atom influences the intermolecular interactions, which are crucial for the formation of ordered liquid crystalline phases. It also provides a convenient synthetic handle for further molecular elaboration.

Fluorine Atoms: The two fluorine atoms, positioned meta to the bromine and ortho to the hexyloxy group, have a profound effect on the molecule's electronic properties and steric profile. Their high electronegativity can alter the dipole moment of the molecule, which in turn affects the dielectric anisotropy, a key parameter for liquid crystal performance in displays. The presence of fluorine can also lower the viscosity of the resulting liquid crystal material.

n-Hexyloxy Chain: The flexible n-hexyloxy chain is a common feature in calamitic (rod-shaped) liquid crystals. The length and conformation of this alkyl chain are critical in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which the liquid crystal phase is stable. Longer chains tend to promote the formation of more ordered smectic phases. rsc.org

The design of liquid crystals with specific mesophases is a complex process of molecular engineering. Based on the structure of this compound, several design principles can be inferred for achieving different LC phases:

Nematic Phase: To favor the nematic phase, which has orientational but no positional order, the molecular design often focuses on creating a rigid core with flexible terminal chains. By using this compound as a precursor, it can be coupled with other aromatic rings to create a larger, more elongated rigid core that is conducive to nematic phase formation.

Smectic Phase: The formation of smectic phases, which have layered structures with varying degrees of in-plane order, is often encouraged by increasing the length of the flexible alkyl chains and enhancing intermolecular attractions. rsc.org Starting with the hexyloxy-substituted benzene (B151609) derivative, longer chain analogues could be synthesized to promote smectic behavior.

Columnar Phase: Columnar phases are typically formed by disc-shaped molecules. While this compound itself is not discotic, it could potentially be used as a building block in the synthesis of larger, star-shaped or disc-like molecules that might exhibit columnar mesophases.

The optoelectronic properties of liquid crystals are at the heart of their application in liquid crystal displays (LCDs) and other devices. The incorporation of fluorine atoms, as seen in this compound, is a well-established strategy for tuning these properties. Specifically, the strong electronegativity of fluorine can lead to a high dielectric anisotropy, which allows for low-voltage switching in LCDs. Furthermore, the strategic placement of fluorine atoms can influence the refractive indices and birefringence of the liquid crystal material, which are critical for the brightness and contrast of the display.

Organic Electronic and Optoelectronic Materials

Beyond liquid crystals, this compound is a valuable precursor for the synthesis of organic electronic and optoelectronic materials, such as conjugated polymers and oligomers.

Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are a class of materials with alternating single and double bonds that exhibit semiconducting properties. rsc.orgchemicalpapers.com The synthesis of these materials often relies on the polymerization of monomeric building blocks. This compound, with its reactive bromine site, is an ideal candidate for use in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form the backbones of conjugated polymers. nbinno.com The hexyloxy side chain imparts solubility to the resulting polymers, which is crucial for their processing from solution into thin films for electronic devices. nih.gov

A general synthetic approach could involve the following steps:

Conversion of the bromo-functionalized monomer into an organometallic species (e.g., a boronic ester for Suzuki coupling).

Polymerization with a dihalo-comonomer to yield the final conjugated polymer.

The properties of the resulting polymer, such as its bandgap and emission color in light-emitting diodes (LEDs), can be tuned by the choice of the comonomer. nie.edu.sgunist.ac.kr

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is highly dependent on the charge carrier mobility of the active material. The molecular structure of the conjugated polymer plays a direct role in its charge transport characteristics.

The inclusion of fluorine atoms, as provided by the this compound precursor, can have several beneficial effects on charge transport:

Lowering of HOMO/LUMO Levels: The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can improve the stability of the material against oxidation and facilitate better charge injection from electrodes.

Intermolecular Interactions: Fluorine substitution can promote favorable intermolecular interactions, such as π-π stacking, which can lead to more ordered solid-state packing and improved charge carrier mobility.

The hexyloxy side chains, while primarily for solubility, can also influence the morphology of the polymer films, which in turn affects the pathways for charge transport.

Below is a table summarizing the key molecular components of this compound and their influence on material properties.

| Molecular Component | Influence on Liquid Crystal Properties | Influence on Organic Electronic Properties |

| Bromine Atom | Provides a reactive site for creating larger mesogenic cores. | Key synthetic handle for polymerization reactions (e.g., Suzuki, Heck). |

| Fluorine Atoms | Increases dielectric anisotropy, lowers viscosity. | Lowers HOMO/LUMO energy levels, can enhance intermolecular packing. |

| n-Hexyloxy Chain | Promotes mesophase formation, influences phase type and stability range. | Imparts solubility for solution processing of polymers. |

Applications in Organic Photovoltaics (OPVs) and Light-Emitting Diodes (LEDs)

In the field of organic solar cells, the design of non-fullerene acceptors (NFAs) is crucial for achieving high power conversion efficiencies. Research has shown that the incorporation of halogen atoms, particularly bromine and fluorine, into small molecule acceptors can significantly influence their electronic properties and molecular packing, which in turn affects device performance. bohrium.comnih.gov The presence of bromine can enhance intermolecular packing and crystallinity, although it can also introduce steric hindrance. nih.gov

The compound this compound possesses several features that are relevant to its potential application as a building block or additive in OPVs. The bromo and difluoro substituents can modify the electronic energy levels (HOMO and LUMO) of resulting materials, a critical factor in optimizing the open-circuit voltage and charge transfer processes in a solar cell. bohrium.com The n-hexyloxy chain provides solubility, which is essential for processing and film formation. While direct studies on this specific compound are not widely published, the principles of molecular engineering in OPVs suggest its utility. For instance, brominated small molecules have been successfully designed as acceptors, achieving high efficiencies in organic solar cells. nih.gov

Similarly, in the realm of OLEDs, the design of host and emitter materials is key to device performance. Benzophenone-based derivatives, for example, are a well-studied class of materials for OLEDs. mdpi.com The introduction of halogen atoms and alkoxy groups can tune the photophysical properties of these materials. The structural motifs present in this compound could be incorporated into larger, more complex molecules for use as hosts or emitters in OLEDs, potentially influencing factors like triplet energy levels and charge transport characteristics.

Advanced Polymeric Materials (e.g., Halogenated Polyaryletherketones)

Polyaryletherketones (PAEKs) are a family of high-performance semi-crystalline thermoplastics known for their exceptional thermal stability and mechanical strength. wikipedia.orgnih.gov The properties of PAEKs can be tailored by modifying their chemical structure, for instance, by incorporating halogen atoms.

Incorporation into Polymer Backbones for Enhanced Functionality

The synthesis of PAEKs often involves the polymerization of monomers such as halogenated phenols. google.com The bromine atom on this compound can serve as a reactive site for polymerization reactions, allowing for its incorporation into the backbone of polyaryletherketones. This would result in a halogenated PAEK with modified properties. The fluorine atoms and the hexyloxy side chain would also be incorporated, potentially enhancing properties such as flame retardancy, solubility, and processability. nih.gov The introduction of such functional groups can also influence the crystallinity and, consequently, the mechanical and thermal properties of the resulting polymer. nih.gov While specific research on the use of this compound in PAEK synthesis is limited, the general principles of PAEK chemistry support its potential as a valuable monomer.

Table 1: Potential Impact of Functional Groups on Polyaryletherketone Properties

| Functional Group | Potential Effect on PAEK Properties |

|---|---|

| Bromine | Reactive site for polymerization, potential for flame retardancy. |

| Fluorine | Enhanced thermal stability, chemical resistance, and modified electronic properties. |

| n-Hexyloxy Group | Improved solubility and processability, potential for liquid crystalline behavior. |

Supramolecular Polymer Design via Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov This interaction is highly directional and has emerged as a powerful tool in supramolecular chemistry and materials science for the design of self-assembling systems. nih.govbeilstein-journals.org

The bromine atom in this compound can act as a halogen bond donor. This capability allows the molecule to participate in the formation of supramolecular polymer networks. By combining this compound with other molecules that can act as halogen bond acceptors (e.g., pyridines, carbonyls), it is possible to create well-ordered, one-, two-, or three-dimensional structures. rsc.orgnih.gov The strength and directionality of the halogen bond can be tuned, offering a precise method for controlling the architecture and properties of the resulting supramolecular material. nih.gov The presence of the flexible n-hexyloxy chain could also influence the self-assembly process, potentially leading to the formation of liquid crystalline phases.

Other Emerging Material Applications

The unique substitution pattern of this compound opens up possibilities for its use in other emerging areas of materials science. For instance, it could be a precursor for the synthesis of liquid crystals. The combination of a rigid aromatic core with a flexible alkyl chain (the hexyloxy group) is a common design motif for liquid crystalline materials. chemicalbook.com

Furthermore, this compound could be used as a building block for the synthesis of dendrimers or other complex molecular architectures. The reactive bromine handle allows for its attachment to a central core or for further functionalization. The fluorine and hexyloxy groups would then impart specific properties to the periphery of the dendrimer.

While dedicated research on the applications of this compound is still emerging, its chemical structure suggests a range of possibilities in the design and synthesis of new functional materials with tailored properties for electronics, advanced polymers, and beyond.

Future Research Directions

Integration into Multi-component Advanced Material Systems for Synergistic Effects

The properties of liquid crystals can be significantly tuned by creating multi-component mixtures. iprjb.orgmdpi.comresearchgate.net Future research could investigate the integration of 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene into binary or ternary liquid crystal mixtures. The goal would be to study the synergistic effects on key parameters such as mesophase range, clearing point, viscosity, and electro-optical response times. iprjb.org Understanding how the specific molecular structure of this compound influences the collective behavior of the mixture is crucial for designing next-generation liquid crystal displays and other photonic devices. iprjb.orguchicago.eduuchicago.edu

Advanced Spectroscopic Probes for In-Situ Mechanistic Understanding

To fully understand the structure-property relationships in new liquid crystalline materials, advanced characterization techniques are essential. Future studies could employ sophisticated spectroscopic methods, such as two-dimensional infrared (2D-IR) spectroscopy or solid-state nuclear magnetic resonance (ssNMR), to probe the molecular dynamics and intermolecular interactions of this compound in its various mesophases. In-situ studies under the influence of electric or magnetic fields would provide invaluable mechanistic insights into its switching behavior.

Synergistic Experimental and Computational Approaches for Rational Molecular Design

The combination of experimental synthesis and characterization with computational modeling offers a powerful tool for the rational design of new functional materials. Future research on this compound and related compounds would benefit from a synergistic approach. Quantum chemical calculations could predict molecular properties such as dipole moment, polarizability, and molecular shape, which are crucial for determining liquid crystalline behavior. Molecular dynamics simulations could then be used to model the collective behavior of these molecules in the bulk phase, predicting mesophase stability and other macroscopic properties. This computational insight would guide the synthesis of new molecules with optimized properties. uchicago.edu

Exploration of New Applications in Emerging Functional Materials

Beyond traditional liquid crystal displays, there is a growing interest in the application of liquid crystals in other areas of materials science. Future research could explore the potential of this compound and its derivatives in emerging fields such as:

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of the emissive layer.

Sensors: Leveraging changes in the liquid crystalline phase in response to external stimuli such as temperature, pressure, or the presence of chemical analytes.

Smart Windows: Where the transparency can be controlled by an applied voltage.

Biomedical Applications: As scaffolds for tissue engineering or in drug delivery systems.

Q & A

Q. What are the established synthetic routes for 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Etherification : Introduce the hexyloxy group via nucleophilic aromatic substitution (SNAr) on 3,5-difluoro-4-hydroxybenzene using hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS) at the para position relative to the hexyloxy group. Regioselectivity is controlled by the electron-donating hexyloxy group and electron-withdrawing fluorine substituents .

Key Intermediates :

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Methodological Answer:

- GC/HPLC : Purity assessment (>97% by GC, as per ) using non-polar columns (e.g., DB-5) with flame ionization detection.

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 308.99 (theoretical for C₁₂H₁₄BrF₂O) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of the hexyloxy group in the presence of bromo and fluoro substituents?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : Fluorine’s electron-withdrawing nature directs nucleophilic attack to the para position of the hydroxyl group.

- Steric Hindrance : Use of bulky bases (e.g., NaH vs. K₂CO₃) to reduce competing ortho-substitution .

Experimental Design : - Conduct competitive reactions with isotopic labeling (e.g., deuterated solvents) to track substitution pathways .

- Optimize solvent polarity (e.g., DMF for SNAr) and temperature (80–100°C) to favor para-selectivity .

Q. How can conflicting NMR data from different deuterated solvents be resolved when analyzing this compound?

Methodological Answer:

- Solvent Effects : Fluorine signals in CDCl₃ may split due to hydrogen bonding, whereas DMSO-d₆ can suppress this via solvation. Compare spectra in both solvents .

- Decoupling Experiments : Use F-H heteronuclear decoupling to isolate fluorine environments and resolve overlapping peaks .

- Referencing Standards : Cross-validate chemical shifts with analogous compounds (e.g., 1-Bromo-3,5-difluorobenzene-d₃, δ -118 ppm in CDCl₃ ).

Q. What experimental design considerations are critical for studying the thermal stability of this compound under reflux conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset (typically >200°C for aryl bromides) .

- Reaction Setup : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the hexyloxy group.

- Safety Protocols : Implement spark-free heating mantles and pressure-relief valves, as brominated aromatics may release HBr gas at high temperatures .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

- Source Comparison : Cross-check purity grades (e.g., >95% HLC in vs. >97% GC in ). Lower purity samples may depress melting points.

- Recrystallization : Reproduce results using identical solvents (e.g., hexane/EtOAc) and cooling rates.

- DSC Validation : Use differential scanning calorimetry (DSC) to measure precise phase transitions, accounting for polymorphism .

Q. Why do yields vary significantly in large-scale bromination reactions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : At higher scales, incomplete mixing may favor kinetic products (ortho-bromination). Use slow addition of Br₂ and rigorous stirring.

- Side Reactions : Trace moisture can hydrolyze the hexyloxy group. Pre-dry reagents and solvents (e.g., molecular sieves in DCM) .

- Catalyst Loading : Optimize FeBr₃ stoichiometry (typically 1–5 mol%) to minimize polybromination .

Application-Oriented Questions

Q. How can this compound serve as a precursor for liquid crystal materials?

Methodological Answer:

Q. What precautions are necessary when handling this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Purity Reassessment : Confirm absence of residual solvents (e.g., DMF) via H NMR.

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS) to ensure uniform compound dispersion in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.